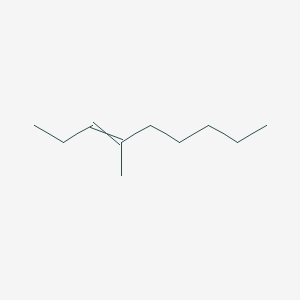
4-Methylnon-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylnon-3-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C10H20, and it is characterized by a methyl group attached to the fourth carbon of a nonene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylnon-3-ene can be synthesized through several methods. One common approach involves the alkylation of 1-octene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic dehydrogenation of 4-methylnonane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures. The dehydrogenation reaction is highly efficient and allows for the large-scale production of the compound.
化学反応の分析
Types of Reactions
4-Methylnon-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylnon-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 4-methylnonane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: 4-Methylnon-3-one.
Reduction: 4-Methylnonane.
Substitution: 4,5-Dichloro-4-methylnonane or 4,5-Dibromo-4-methylnonane.
科学的研究の応用
4-Methylnon-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones and other signaling molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of 4-Methylnon-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a palladium catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved in its biological applications are still under investigation.
類似化合物との比較
4-Methylnon-3-ene can be compared with other alkenes such as 4-Methyl-2-nonene and 4-Methyl-1-nonene. These compounds share similar structural features but differ in the position of the double bond. The unique position of the double bond in this compound gives it distinct reactivity and properties, making it valuable for specific applications.
List of Similar Compounds
- 4-Methyl-2-nonene
- 4-Methyl-1-nonene
- 3-Methyl-1-nonene
- 5-Methyl-2-nonene
特性
CAS番号 |
184170-89-6 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
4-methylnon-3-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h8H,4-7,9H2,1-3H3 |
InChIキー |
CZXAETGPUZREJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=CCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



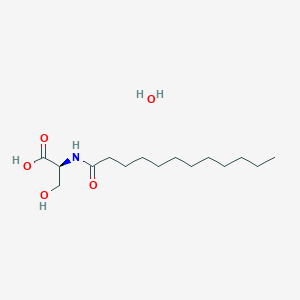
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

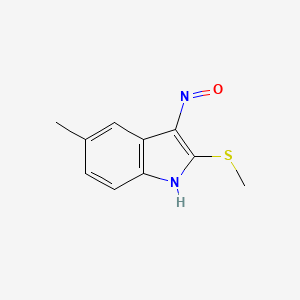
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
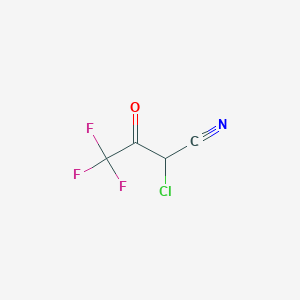
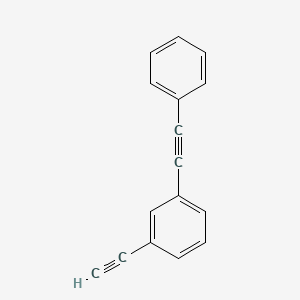
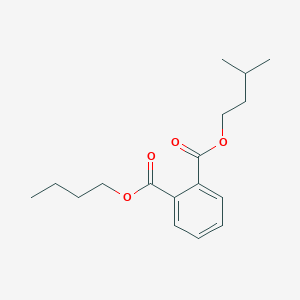
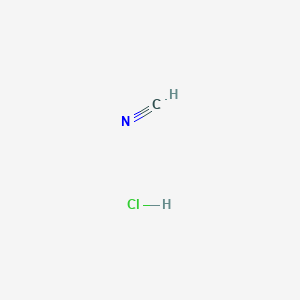
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
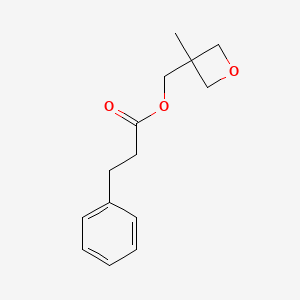
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
